molecular formula C9H7NO3 B175193 2-(Benzo[d]oxazol-5-yl)acetic acid CAS No. 153810-37-8

2-(Benzo[d]oxazol-5-yl)acetic acid

Cat. No.: B175193
CAS No.: 153810-37-8
M. Wt: 177.16 g/mol
InChI Key: MQSRDBFTKHVMKV-UHFFFAOYSA-N
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Description

2-(Benzo[d]oxazol-5-yl)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H7NO3 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Benzoxazole derivatives, which include this compound, have been reported to exhibit a wide spectrum of pharmacological activities . These activities suggest that the compound may interact with multiple targets, including enzymes and receptors, involved in various biological processes.

Mode of Action

Benzoxazole derivatives have been shown to interact with their targets via numerous non-covalent interactions . These interactions can lead to changes in the function of the target, which can result in various biological effects.

Biochemical Pathways

Benzoxazole derivatives have been reported to influence a variety of biological processes, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The compound’s bioavailability may be influenced by factors such as its physicochemical properties, formulation, and route of administration .

Result of Action

Benzoxazole derivatives have been reported to exhibit various biological activities, including antimicrobial and anticancer activities . These activities suggest that the compound may induce changes at the molecular and cellular levels that result in these effects.

Action Environment

The action, efficacy, and stability of 2-(Benzo[d]oxazol-5-yl)acetic acid may be influenced by various environmental factors. These factors can include the physiological environment in which the compound is administered, such as the pH and temperature, as well as the presence of other substances that may interact with the compound .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(Benzo[d]oxazol-5-yl)acetic acid are not fully understood yet. It is known that benzoxazole derivatives, which include this compound, have a wide spectrum of biological activities . These activities are often mediated by interactions with various enzymes, proteins, and other biomolecules

Cellular Effects

The cellular effects of this compound are also not fully known. Benzoxazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name

2-(1,3-benzoxazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-9(12)4-6-1-2-8-7(3-6)10-5-13-8/h1-3,5H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSRDBFTKHVMKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CC(=O)O)N=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363024
Record name 2-(Benzo[d]oxazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153810-37-8
Record name 2-(Benzo[d]oxazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The mixture of (3-amino-4-hydroxy-phenyl)-acetic acid (250 mg, 1.5 mmol) and triethyl orthoformate (30 mg, 2.0 mmol) in toluene was refluxed for 3 h, cooled to room temperature and concentrated. The resulting solid was collected, washed with 1:3 ethyl acetate:hexane and dried to give the title compound (220 mg, 83%). 1H NMR (400 MHz, DMSO) δ 12.4 (b s, 1H), 8.70 (s, 1H), 7.68 (d, J=6.7 Hz, 1H), 7.66 (s, 1H), 7.31 (d, J=6.8 Hz, 1H), 3.33 (s, 2H). Mass spectrum (LCMS, ESI pos.): Calcd for C9H7NO3: 177.2. Found: 178.2 (M+H).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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